5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine
Overview
Description
5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine is a chemical compound characterized by its bromine, cyclohexyl, and nitro groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine typically involves multiple steps. One common method starts with the nitration of 5-bromopyridin-2-amine using nitric acid and sulfuric acid to introduce the nitro group at the 3-position. Subsequently, the cyclohexyl group is introduced through a nucleophilic substitution reaction with cyclohexylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium azide or iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: Similar structure but with a cyclopropyl group instead of cyclohexyl.
5-Bromo-2-nitropyridine: Lacks the cyclohexyl group.
2-Amino-5-bromo-3-nitropyridine: Similar but with an amino group at the 2-position.
Uniqueness: 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine is unique due to its combination of bromine, cyclohexyl, and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Biological Activity
5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (CAS No. 1033202-38-8) is a heterocyclic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a nitro group on a pyridine ring, along with a cyclohexyl amine substituent. The molecular formula is , and it has a molecular weight of 300.2 g/mol.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been known to inhibit key enzymes involved in metabolic pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is critical for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis .
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes, leading to altered cellular responses .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, potentially effective against various bacterial strains, including Mycobacterium bovis .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
Mycobacterium bovis | 12 |
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the chemical structure can significantly influence biological activity. For instance, variations in the substituents on the pyridine ring can enhance or diminish enzyme inhibition effects. A comparative analysis of related compounds revealed that:
Compound | Activity | Remarks |
---|---|---|
This compound | Moderate antibacterial | Effective against M. bovis |
5-Nitro-N-methylpyridin-2-amine | Low antibacterial | Less effective due to structural differences |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of various nitropyridine derivatives, including this compound, demonstrated its potential in inhibiting bacterial growth in vitro. The findings suggest that the presence of both bromine and nitro groups is crucial for enhancing antimicrobial activity .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound interacts with IMPDH, leading to decreased levels of guanine nucleotides in bacterial cells, thereby inhibiting their growth . This highlights its potential as a therapeutic agent against resistant strains.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBKXAUXUUUXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674446 | |
Record name | 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-38-8 | |
Record name | 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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